2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a structurally complex nicotinonitrile derivative featuring a dichlorophenyl sulfanyl group at the 2-position and a trifluoromethylphenyl substituent at the 5-position of the pyridine ring. This compound is hypothesized to belong to the class of ryanodine receptor (RyR) modulators, which are critical in insecticidal applications due to their ability to disrupt calcium ion channels in pests .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2S/c20-15-5-2-6-16(21)17(15)27-18-12(9-25)7-13(10-26-18)11-3-1-4-14(8-11)19(22,23)24/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNZNIXFCTBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays have demonstrated that it shows potent activity against colon carcinoma (HCT-15) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : It is suggested that the presence of electron-withdrawing groups enhances its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
- MIC Values : Studies have shown that it possesses lower minimum inhibitory concentration (MIC) values than standard antibiotics against strains such as Pseudomonas aeruginosa and Staphylococcus aureus.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with RyR Modulators
Comparison with Pyrimidine-Based Analogues
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether () shares the dichlorophenyl and trifluoromethylphenyl groups but differs in its heterocyclic core (pyrimidine vs. nicotinonitrile) and the presence of a methoxy group. These differences may lead to distinct physicochemical properties:
- Metabolic Stability : Sulfanyl groups in both compounds may undergo oxidation to sulfoxides or sulfones, but the pyrimidine derivative’s methoxy group could introduce alternative metabolic pathways .
Functional Implications of Substituents
- Dichlorophenyl Group : Present in both the target compound and flubendiamide , this group is associated with strong hydrophobic interactions in RyR binding pockets, enhancing insecticidal potency .
- Trifluoromethyl Group : A common feature in agrochemicals like fluhexafon and fluazaindolizine , this group improves resistance to photodegradation and enzymatic dehalogenation .
Biological Activity
2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, also known by its CAS number 338964-85-5, is a complex organic compound with notable biological activity. Its molecular formula is C19H9Cl2F3N2S, and it has a molecular weight of 425.25 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the field of oncology and neuropharmacology.
Chemical Structure
The structure of this compound features a pyridine ring substituted with a dichlorophenyl sulfanyl group and a trifluoromethyl phenyl group. The presence of these functional groups contributes to its unique biological properties.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Similar compounds have been studied for their effects on:
- Serotonergic system modulation : Research indicates that certain nicotinonitriles can influence serotonin receptors, which are crucial in mood regulation and cognitive function.
- Neuroprotective effects : Some studies suggest that these compounds may protect neuronal cells from damage caused by oxidative stress.
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation; apoptosis induction | , |
| Neuropharmacological | Modulation of serotonergic receptors; neuroprotection | , |
Case Studies
- Anticancer Activity : A study examining the effects of structurally similar compounds on breast cancer cells found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell viability (Reference needed).
- Neuroprotective Effects : Research involving compounds with similar frameworks demonstrated significant neuroprotective properties against oxidative stress in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases (Reference needed).
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| NAS | Piperidine, DMF, 80°C, 12h | 72% | |
| Alkylation | Trifluoromethylbenzene, AlCl₃, RT | ~65% |
How is the compound structurally characterized, and what analytical techniques are critical?
- Spectroscopy :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments .
- FT-IR to identify nitrile (C≡N stretch ~2200 cm⁻¹) and sulfanyl (C-S stretch ~600 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₉H₁₀Cl₂F₃N₂S) .
- X-ray Crystallography : Limited data available, but similar compounds show bond angles critical for reactivity (e.g., C-S-C ~105°) .
Advanced Research Questions
How do electronic effects (e.g., trifluoromethyl groups) influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl group activates the aryl ring, facilitating NAS via a two-step addition-elimination mechanism. Computational studies (DFT) reveal:
- Reduced Electron Density : At the substitution site due to -CF₃ inductive effects, lowering activation energy for nucleophilic attack .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields (e.g., 72% with piperidine vs. 65% in ethanol) .
Q. Experimental Optimization :
- Vary solvents (DMF vs. DMSO) and temperatures (60–100°C) to balance reaction rate and side-product formation .
What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Discrepancies arise from assay conditions or target selectivity. Methodological solutions include:
Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess specificity .
Target Validation : Use CRISPR knockouts or siRNA to confirm enzyme inhibition (e.g., kinase assays with purified proteins) .
Metabolic Stability Testing : Evaluate compound half-life in liver microsomes to distinguish false negatives from rapid degradation .
Q. Example Data :
| Activity | Assay System | IC₅₀ (μM) | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | 12.3 | |
| Antimicrobial | S. aureus | 25.6 |
How can computational modeling predict interactions with biological targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The trifluoromethylphenyl group shows hydrophobic interactions with Leu718 and Val702 .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., nitrile with Lys721) .
- QSAR Models : Corolate substituent electronegativity (Cl, CF₃) with inhibitory potency (R² = 0.89 for kinase inhibition) .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., BINAP ligands) during nicotinonitrile core formation to control stereochemistry .
- Continuous Flow Systems : Optimize residence time and mixing efficiency to reduce racemization (pilot-scale yields >85% enantiomeric excess) .
Q. Critical Parameters :
| Factor | Impact |
|---|---|
| Catalyst Loading | >5 mol% Pd(OAc)₂ reduces side reactions |
| Temperature Gradient | Maintain <5°C variation in flow reactors |
Methodological Considerations for Contradictory Data
- Reproducibility : Standardize protocols (e.g., USP guidelines) for biological assays to minimize variability .
- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
